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Compound of Interest

Compound Name: Involucrin

Cat. No.: B1238512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of involucrin protein

sequences, a key structural component of the cornified cell envelope in keratinocytes.

Understanding the evolutionary conservation and divergence of involucrin is crucial for

research in dermatology, cosmetology, and the development of therapeutics targeting skin

barrier function.

Quantitative Data Summary
The following table summarizes key physicochemical properties of involucrin proteins from a

selection of mammalian species. Data was retrieved from the UniProt Knowledgebase

(UniProtKB).
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Species
Common
Name

UniProt
Accession

Protein Length
(Amino Acids)

Predicted
Isoelectric
Point (pI)

Homo sapiens Human P07476 585 4.63

Mus musculus Mouse P48997 467 4.36

Rattus

norvegicus
Rat P48998 568 4.29

Canis lupus

familiaris
Dog P18174 285 4.34

Sus scrofa Pig P18175 347 4.40

Lemur catta Ring-tailed lemur P14590 450 4.54

Pongo

pygmaeus

Bornean

orangutan
P14708 835 4.22

Sequence Identity Matrix
A pairwise sequence identity matrix was generated to quantify the degree of conservation

between the involucrin protein sequences of the selected species. The values represent the

percentage of identical amino acids between any two sequences.
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H.
sapiens

M.
muscul
us

R.
norvegi
cus

C. l.
familiari
s

S.
scrofa

L. catta
P.
pygmae
us

H.

sapiens
100% 34.2% 33.5% 32.1% 35.8% 40.7% 78.4%

M.

musculus
34.2% 100% 72.8% 38.9% 41.2% 35.1% 33.9%

R.

norvegic

us

33.5% 72.8% 100% 39.5% 42.1% 34.8% 33.2%

C. l.

familiaris
32.1% 38.9% 39.5% 100% 45.3% 33.7% 31.8%

S. scrofa 35.8% 41.2% 42.1% 45.3% 100% 36.4% 35.1%

L. catta 40.7% 35.1% 34.8% 33.7% 36.4% 100% 41.2%

P.

pygmaeu

s

78.4% 33.9% 33.2% 31.8% 35.1% 41.2% 100%

Experimental Protocols
Retrieval of Protein Sequences and Physicochemical
Properties

Navigate to the UniProt Website: Access the UniProt Knowledgebase at --INVALID-LINK--.

Search for Involucrin: In the search bar, enter "involucrin" and the name of the desired

species (e.g., "involucrin human").

Select the Correct Entry: From the search results, select the reviewed (Swiss-Prot) entry for

the involucrin protein (gene name: IVL).

Retrieve Sequence Data: The full amino acid sequence is available in FASTA format.
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Determine Physicochemical Properties: The protein length is listed in the entry information.

For the isoelectric point, the sequence can be submitted to an online pI prediction tool such

as the "Isoelectric Point Calculator" (IPC).

Multiple Sequence Alignment
Due to the presence of extensive glutamine-rich tandem repeats in the C-terminal region of

involucrin, standard multiple sequence alignment algorithms may face challenges. Therefore,

two approaches are presented.

3.2.1. Standard Alignment using Clustal Omega

This method is suitable for a general overview of the sequence relationships.

Access Clustal Omega: Use the Clustal Omega web server provided by EMBL-EBI: --

INVALID-LINK--.

Input Sequences: Paste the retrieved FASTA sequences of the involucrin proteins from the

different species into the input box.

Set Parameters: For a standard alignment, the default parameters are generally sufficient.

Submit Job: Click the "Submit" button to run the alignment.

Analyze Results: The output will show the aligned sequences, highlighting conserved regions

and gaps.

3.2.2. Alignment of Repetitive Sequences using ProDA

For a more accurate alignment that accounts for the repetitive domain architecture, a

specialized tool like ProDA (Protein Domain Aligner) is recommended.

Obtain ProDA: ProDA is available as a command-line tool. Download and install it from its

official repository.

Prepare Input File: Create a multi-FASTA file containing the involucrin sequences.
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Run ProDA: Execute the ProDA algorithm from the command line, specifying the input file.

The basic command is: proda >

Interpret Output: ProDA will identify and align homologous regions, providing a more

accurate representation of the relationships between the repetitive domains.

Phylogenetic Analysis
Obtain Aligned Sequences: Use the output from either Clustal Omega or ProDA as the input

for phylogenetic analysis.

Select a Phylogenetic Method: Common methods include Maximum Likelihood (ML),

Neighbor-Joining (NJ), and Bayesian inference. ML is generally preferred for its statistical

robustness.

Choose a Substitution Model: A model of protein evolution (e.g., JTT, WAG, LG) should be

selected. Tools like MEGA (Molecular Evolutionary Genetics Analysis) or online servers like

PhyML can help determine the best-fit model for the dataset.

Construct the Phylogenetic Tree: Use software like MEGA, PhyML, or IQ-TREE to construct

the tree based on the aligned sequences and the chosen model.

Assess Tree Reliability: The robustness of the tree topology should be assessed using

bootstrapping or other statistical tests. Bootstrap values are typically shown on the branches

of the tree.

Experimental Workflow
The following diagram illustrates the workflow for the cross-species comparison of involucrin
protein sequences.
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Caption: Workflow for cross-species involucrin protein sequence comparison.
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To cite this document: BenchChem. [A Comparative Analysis of Involucrin Protein
Sequences Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238512#cross-species-comparison-of-involucrin-
protein-sequences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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